
5-Fluoro-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid is an organofluorine compound . It has a molecular formula of C6H4F4N2O2 and a molecular weight of 212.10 g/mol .
Synthesis Analysis
The synthesis of similar compounds involves heating the reaction mixture to 80°C for 15 hours, then cooling to room temperature. Sodium hydroxide is added all at once and the mixture is stirred for 1 hour at room temperature . The reaction mixture is then concentrated under vacuum, diluted with ethyl acetate, and washed with 1M HCl .Molecular Structure Analysis
The molecular structure of 5-Fluoro-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid consists of a pyrazole ring substituted with a fluoro group, a methyl group, and a trifluoromethyl group . The carboxylic acid functional group is attached to the pyrazole ring .Chemical Reactions Analysis
This compound can undergo various chemical reactions. For instance, it can be used in the synthesis of diaryl ether inhibitors of Toxoplasma gondii enoyl reductase . It can also be used in the synthesis of 4-carboxamide derivatives acting as antifungal agents .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 212.10 g/mol . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.Scientific Research Applications
- Role of 5-Fluoro-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid amide : This compound serves as an organoboron reagent in SM coupling reactions. Its mild reaction conditions, functional group tolerance, and environmentally benign nature contribute to its popularity .
- Usage : 5-Fluoro-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid amide has been utilized in the synthesis of 4-carboxamide derivatives with antifungal activity .
- Activity : These derivatives were tested against seven phytopathogenic fungi and displayed significant antifungal activity .
Suzuki–Miyaura Coupling
Antifungal Agents
Novel Pyrazole Derivatives
Pyrazole Synthesis
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of diaryl ether inhibitors of toxoplasma gondii enoyl reductase . Enoyl reductase is an essential enzyme in the fatty acid synthesis pathway of many organisms, including bacteria and parasites .
Biochemical Pathways
The compound likely affects the fatty acid synthesis pathway by inhibiting the action of the enoyl reductase enzyme . This enzyme is crucial for the elongation of fatty acid chains, a necessary process for the growth and survival of many organisms. Inhibition of this enzyme could lead to a disruption in the production of essential lipids, impacting the viability of the organism.
Pharmacokinetics
The compound has a predicted boiling point of 3499±420 °C and is slightly soluble in DMSO and methanol . These properties could influence its absorption, distribution, metabolism, and excretion in the body.
Result of Action
The molecular and cellular effects of the compound’s action would likely involve the disruption of lipid synthesis due to the inhibition of the enoyl reductase enzyme. This could lead to a decrease in the growth and proliferation of the organism, potentially leading to its death .
Action Environment
Environmental factors such as temperature, pH, and the presence of other substances could influence the compound’s action, efficacy, and stability. For instance, the compound’s solubility in DMSO and methanol suggests that it might be more effective in environments where these solvents are present.
properties
IUPAC Name |
5-fluoro-1-methyl-3-(trifluoromethyl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F4N3O/c1-13-4(7)2(5(11)14)3(12-13)6(8,9)10/h1H3,(H2,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWJKKHTWLRSFFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)C(=O)N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F4N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid amide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-10-(oxetan-3-ylmethyl)dibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B6298918.png)

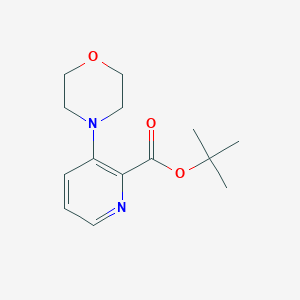
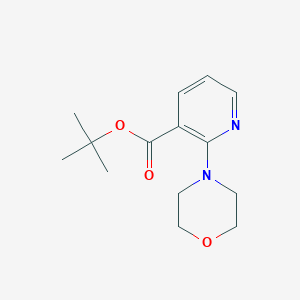
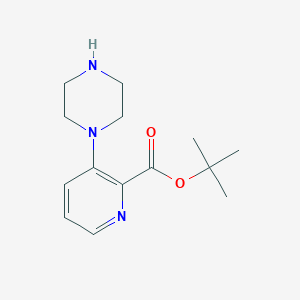
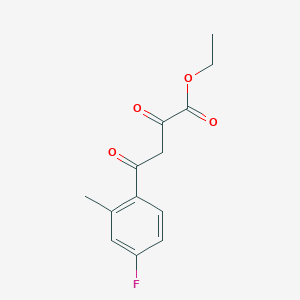
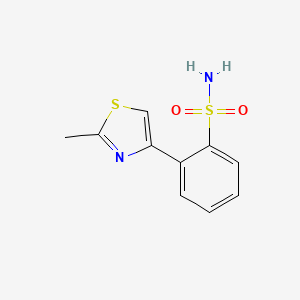
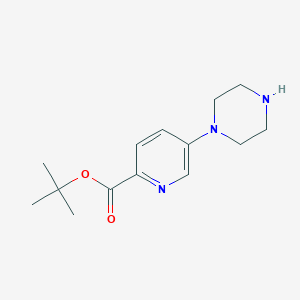
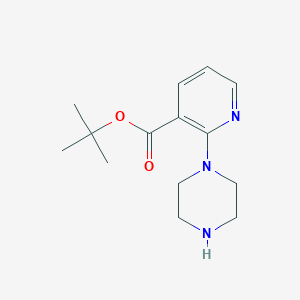
![6-Methyl-2-trifluoromethyl-thiazolo[3,2-b][1,2,4]triazole-5-carboxylic acid amide](/img/structure/B6299009.png)
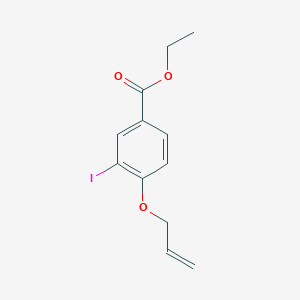
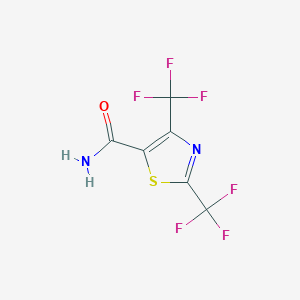
![C-(5-m-Tolyl-[1,3,4]oxadiazol-2-yl)-methylamine; hydrochloride](/img/structure/B6299023.png)
![C-[5-(3-Nitro-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine; hydrochloride](/img/structure/B6299025.png)